Product packaging for 5-Methyl-octahydropentalen-2-one(Cat. No.:CAS No. 860569-26-2)

5-Methyl-octahydropentalen-2-one

Cat. No.: B2864571
CAS No.: 860569-26-2
M. Wt: 138.21
InChI Key: IROCYYQQBCZWAF-UHFFFAOYSA-N
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Description

5-Methyl-octahydropentalen-2-one (CAS 860569-26-2) is an organic compound with the molecular formula C9H14O and a molecular weight of 138.21 g/mol . This ketone features a bicyclic octahydropentalene core structure, as indicated by its SMILES code O=C1CC2CC(CC2C1)C . The compound is supplied with high purity levels, typically available at 95% . As a specialized chemical building block, this compound is valued in research and development for exploring novel chemical spaces. Its complex, fused ring system makes it a potential intermediate in organic synthesis, particularly in the development of new compounds for material science and other industrial research areas . This product is intended for research purposes only and is not meant for diagnostic or therapeutic use. Researchers can access this compound from multiple global suppliers and stockpoints .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O B2864571 5-Methyl-octahydropentalen-2-one CAS No. 860569-26-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-6-2-7-4-9(10)5-8(7)3-6/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROCYYQQBCZWAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CC(=O)CC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies for 5 Methyl Octahydropentalen 2 One and Analogous Octahydropentalenones

Foundational Retrosynthetic Disconnections for Octahydropentalenone Skeletons

Retrosynthetic analysis provides a logical framework for planning the synthesis of complex molecules like 5-Methyl-octahydropentalen-2-one. The primary disconnections for the octahydropentalenone skeleton typically focus on the formation of the five-membered rings.

A common approach involves disconnecting the cyclopentanone (B42830) ring, often leading to an enyne precursor for a Pauson-Khand reaction or a related cyclization. For this compound, a key disconnection would be across the C2-C3 and C5a-C6 bonds, suggesting a precursor that can undergo a formal [2+2+1] cycloaddition. The methyl group at C5 can be introduced either in the starting materials or through a subsequent functionalization step.

Another powerful retrosynthetic strategy involves the disconnection of the fused ring system at the C3a-C6a bond, which can be formed through various annulation strategies. This approach might start from a pre-existing cyclopentane (B165970) ring and build the second five-membered ring onto it.

Finally, cycloaddition reactions offer a convergent approach where the two rings are formed in a single step. For instance, a [2+2] cycloaddition followed by a rearrangement can be a powerful tool to construct the bicyclo[3.3.0]octane core.

Carbon-Carbon Bond Formation Methodologies

The construction of the octahydropentalenone skeleton relies heavily on robust and stereoselective carbon-carbon bond formation reactions. The following sections detail some of the most effective methods.

Pericyclic and Cycloaddition Reactions

The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone. wikipedia.orglibretexts.org The intramolecular version of this reaction is particularly powerful for the synthesis of fused bicyclic systems like the octahydropentalenone core. wikipedia.org

For the synthesis of this compound, a suitable enyne precursor would be required. The stereochemistry of the newly formed ring junctions is often well-controlled in the intramolecular PKR, favoring the cis-fused isomer.

Table 1: Examples of Pauson-Khand Reactions for Bicyclo[3.3.0]octenone Synthesis

Enyne PrecursorCatalyst/PromoterProductYield (%)Reference
1-allyl-1-ethynylcyclopentaneCo₂(CO)₈cis-Octahydropentalen-2-oneModerate wikipedia.org
1-(but-3-en-1-yl)-1-ethynylcyclopentaneMo(CO)₆cis-Hexahydropentaleno[1,2-b]furan-2-oneGood mdpi.com

The regioselectivity of the carbonyl insertion can be influenced by the substituents on the alkyne and alkene moieties. Promoters such as N-oxides (e.g., N-methylmorpholine N-oxide, NMO) can often improve the efficiency and allow for milder reaction conditions. csic.es

Rhodium(I) complexes are effective catalysts for a variety of annulation reactions that can be applied to the synthesis of octahydropentalenone systems. These reactions often proceed through the formation of rhodacyclopentane intermediates, which can then undergo further transformations to yield the desired bicyclic products.

One such strategy involves the rhodium(I)-catalyzed intramolecular [4+1] cycloaddition of vinylallenes with carbon monoxide. Another approach is the rhodium(I)-catalyzed annulation of bicyclo[1.1.0]butyl-substituted compounds. nih.gov For instance, the reaction of a bicyclo[1.1.0]butyl-substituted amine with an alkene in the presence of a rhodium(I) catalyst can lead to the formation of a fused pyrrolidine (B122466) ring system, which could be a precursor to the corresponding carbocycle.

A notable example involves the rhodium-catalyzed rearrangement of bicyclo[1.1.0]butyl-dihydroquinolines, which generates novel bridged heterocycles with high regioselectivity. nih.gov While not a direct synthesis of the target ketone, this methodology showcases the power of rhodium catalysis in constructing complex fused systems.

Photochemical [2+2] cycloadditions between two alkene units can be a powerful method for constructing cyclobutane (B1203170) rings. These can then undergo rearrangement reactions to form five-membered rings. For the synthesis of the bicyclo[3.3.0]octane skeleton, an intramolecular [2+2] cycloaddition of a 1,6-diene can yield a bicyclo[3.2.0]heptane system. Subsequent rearrangement, for example, through a vinylcyclobutane-cyclopentene rearrangement, can lead to the desired pentalenone framework.

The use of visible light-absorbing transition metal complexes can enable [2+2] cycloadditions of 1,3-dienes under milder conditions than direct photochemical excitation. The resulting vinylcyclobutanes are versatile intermediates for further synthetic transformations.

The 1,3-dipolar cycloaddition is a versatile reaction for the construction of five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org These heterocycles can then be converted into carbocyclic systems through various chemical transformations. For instance, the cycloaddition of a nitrone with an alkene can yield an isoxazolidine, which can be subsequently cleaved to reveal a 1,3-aminoalcohol. This functionality can then be manipulated to form a cyclopentanone ring.

Intramolecular 1,3-dipolar cycloadditions are particularly useful for creating fused ring systems. beilstein-journals.org A substrate containing both a 1,3-dipole and a dipolarophile can undergo cyclization to form a bicyclic product. The stereoselectivity of these reactions is often high, providing good control over the relative configuration of the newly formed stereocenters.

Radical and Photochemical Approaches

Radical and photochemical reactions offer powerful and often milder alternatives to traditional ionic pathways for the construction of complex molecular architectures. These methods excel in forming carbon-carbon bonds and can be orchestrated in tandem or cascade sequences to rapidly build molecular complexity from simple precursors.

Tandem radical cyclizations provide an efficient route to polycyclic systems by forming multiple rings in a single synthetic operation. researchgate.net This strategy typically involves the generation of a radical species that undergoes a sequence of intramolecular additions to strategically placed π-systems. nih.gov For the synthesis of the octahydropentalenone skeleton, a common approach involves an acyclic precursor containing a radical precursor (e.g., an alkyl halide) and two alkene moieties. harvard.edu

The process is typically initiated by the generation of a radical using an initiator, such as azobisisobutyronitrile (AIBN), and a mediator like tributyltin hydride. nih.gov This primary radical then undergoes a 5-exo-trig cyclization, which is a kinetically favored process, to form a five-membered ring and a new radical center. researchgate.net This secondary radical subsequently engages in a second 5-exo-trig cyclization onto the remaining alkene to complete the formation of the cis-fused bicyclo[3.3.0]octane framework. nih.gov The reaction cascade is terminated by a hydrogen atom transfer from the tin hydride. nih.gov This methodology has been successfully applied to the synthesis of various fused five-membered ring structures, including the core of natural products like (±)-pentalenene. researchgate.net

Precursor TypeKey ReagentsMechanistic StepsResulting Core
Acyclic diene with alkyl iodideBu₃SnH, AIBN1. Radical initiation2. First 5-exo-trig cyclization3. Second 5-exo-trig cyclization4. H-atom transfer terminationcis-fused Octahydropentalene
N-aziridinylimineBu₃SnH, AIBNTandem cyclization involving consecutive C-C bond formationAngular triquinane
α,β-unsaturated acyl radical precursorPhotochemical/ThermalSequential 5-exo-trig and 5-exo-dig cyclizationsPentalenene (B1246303) skeleton

This table illustrates generalized approaches for synthesizing pentalene-type scaffolds using tandem radical cyclizations.

Photochemical methods that proceed via ketyl radical or radical anion intermediates represent a powerful tool for C-C bond formation and ring construction. d-nb.info These reactions are initiated by the single-electron transfer (SET) to a carbonyl group, often from a photoexcited sensitizer (B1316253) or through direct photoexcitation, to generate a ketyl radical. rsc.org In the context of octahydropentalenone synthesis, a strategy can be envisioned where a precursor undergoes a tandem fragmentation-cyclization process. researchgate.net

This sequence can be initiated by the formation of a γ-ketyl radical, which can then trigger the fragmentation of a strategically placed bond (e.g., a C-C or C-O bond) to generate a new radical intermediate. researchgate.net This intermediate is designed to undergo a subsequent intramolecular cyclization to forge the bicyclic pentalenone system. The process is driven by the formation of a stable product and the release of ring strain. Such photoinduced tandem reactions are valued for their ability to proceed under mild conditions and to access reactive intermediates that are difficult to generate through thermal methods. d-nb.inforsc.org

Precursor FeatureInitiation MethodKey IntermediateMechanistic Cascade
α-Keto-N,O-acetalPhotoredox Catalysis (e.g., 4CzIPN)β-amino ketyl radical1. Photoinduced SET2. C-O bond fragmentation3. Intramolecular cyclization
Carbonyl with tethered radical acceptorDirect photoexcitation or photosensitizationKetyl radical anion1. Photoinduced SET2. Fragmentation3. Intramolecular radical cyclization
α-Acyloxy ketonePhotoredox Catalysisα-carbonyl radical1. SET reduction2. Mesolytic fragmentation3. Cyclization onto a π-system

This table outlines key aspects of photoinduced radical reactions applicable to the synthesis of complex cyclic ketones.

Cascade and Rearrangement Processes

Cascade reactions and molecular rearrangements are among the most elegant and efficient strategies in organic synthesis, allowing for the construction of complex polycyclic frameworks from simpler starting materials in a single step. These transformations often create multiple bonds and stereocenters with high levels of control.

Lewis acid-catalyzed ring expansions provide a powerful method for converting readily available ring systems into larger, more complex ones. wikipedia.org A notable strategy for constructing bicyclo[3.3.0]octane systems involves the rearrangement of fused bicyclic cyclobutenes or their derivatives. nih.gov

In a representative example, a bicyclo[4.2.0]octene derivative (a 4,6-fused system) can be treated with a Lewis acid such as aluminum chloride (AlCl₃). nih.gov The Lewis acid activates the molecule, prompting a 4π-electrocyclic ring opening of the cyclobutene (B1205218) ring to generate a highly strained cis,trans-cyclooctadienone intermediate. This transient species is perfectly poised to undergo a subsequent Nazarov-like electrocyclization, followed by a 1,2-alkyl shift, to furnish the thermodynamically more stable, fused bicyclo[3.2.1]octenone product. nih.gov A similar cascade starting from a 4,5-fused cyclobutenamide leads to a [2.2.1]-bicyclic ketone. nih.gov These cascade reactions are synthetically valuable as they can rapidly generate complex polycyclic molecules from relatively simple starting materials. nih.govresearchgate.net

Starting ScaffoldLewis Acid CatalystKey IntermediateFinal Product Scaffold
4,5-Fused CyclobutenamideAlCl₃cis,trans-Cycloheptadienone[2.2.1]-Bicyclic Ketone
4,6-Fused CyclobutenamideAlCl₃cis,trans-Cyclooctadienone[3.2.1]-Bicyclic Ketone
Aziridine-2-carboxylateTi(OiPr)₄Aziridinium ionImidazolidin-2-one
Spiro-oxindole aziridinesCu(OTf)₂Ring-opened intermediateSpiro-fused pyrrolidines

This table summarizes examples of Lewis acid-catalyzed ring-expansion and rearrangement cascades.

The Nazarov cyclization is a classic and powerful method for synthesizing cyclopentenones. rsc.orgthermofisher.com The reaction involves the acid-catalyzed 4π-conrotatory electrocyclic ring closure of a divinyl ketone. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone in the synthesis of five-membered rings and has been adapted for the construction of fused bicyclic systems like octahydropentalenones. thermofisher.com

The classical approach uses a protic or Lewis acid to activate the divinyl ketone, generating a pentadienyl cation. wikipedia.org This cation undergoes a thermally allowed 4π-electrocyclization to form an oxyallyl cation, which then eliminates a proton to give the cyclopentenone product. wikipedia.org For the synthesis of a bicyclo[3.3.0]octane system, the divinyl ketone precursor must be designed such that one of the vinyl groups is part of a pre-existing cyclopentane ring.

A significant modern advancement is the silicon-directed Nazarov cyclization. organic-chemistry.org The strategic placement of a silyl (B83357) group on the dienone substrate stabilizes the intermediate β-carbocation, thereby controlling the position of the double bond in the final product and preventing unwanted rearrangements. wikipedia.orgdicp.ac.cn This approach offers superior regioselectivity and has been employed in the total synthesis of complex natural products like silphinene. wikipedia.org

Cyclization TypeSubstrateCatalyst/PromoterKey Mechanistic Step
Classical NazarovDivinyl KetoneLewis Acid (e.g., FeCl₃, BF₃·OEt₂) or Protic Acid4π-conrotatory electrocyclization of a pentadienyl cation
Silicon-Directed Nazarovβ-Silyl Divinyl KetoneLewis Acid (e.g., FeCl₃)Stabilization of β-carbocation by silicon; regiocontrolled elimination
Asymmetric NazarovDienone with Chiral AuxiliaryChiral Lewis Acid / Brønsted AcidEnantioselective proton transfer or catalyst-controlled cyclization

This table compares different variants of the Nazarov cyclization for cyclopentenone synthesis.

The oxy-Cope rearrangement is a robust researchgate.netresearchgate.net-sigmatropic rearrangement of 1,5-dien-3-ols that yields δ,ε-unsaturated carbonyl compounds. wikipedia.orgtcichemicals.com Its power lies in the irreversible tautomerization of the initially formed enol to a stable ketone, which provides a strong thermodynamic driving force for the reaction. organic-chemistry.orglibretexts.org This rearrangement is particularly effective for constructing bicyclic systems with excellent stereochemical control. wikipedia.orgnsf.gov

A significant enhancement is the anionic oxy-Cope rearrangement, where the precursor alcohol is deprotonated with a strong base, such as potassium hydride (KH) or sodium hydride (NaH). tcichemicals.comorganic-chemistry.org The resulting alkoxide undergoes rearrangement at rates 10¹⁰ to 10¹⁷ times faster than the thermal counterpart, allowing reactions to proceed at or below room temperature. tcichemicals.comorganic-chemistry.org

To synthesize the octahydropentalenone core, a precursor such as a 1,2-divinylcyclopentanol is typically used. Upon heating (thermal) or treatment with base (anionic), this substrate rearranges to form a bicyclo[3.3.0]octenone. This strategy has been a key step in the synthesis of numerous natural products containing eight-membered rings and other complex bicyclic scaffolds. wikipedia.orgnih.gov

Rearrangement TypePrecursorConditionsKey Features
Thermal Oxy-Cope1,5-dien-3-olHigh Temperature (Gas phase or solution)Concerted researchgate.netresearchgate.net-sigmatropic shift; forms enol intermediate
Anionic Oxy-Cope1,5-dien-3-olBase (e.g., KH, NaH), often with a crown etherRate acceleration of 10¹⁰-10¹⁷; irreversible due to enolate formation; proceeds at low temperatures
Tandem Oxy-Cope/EnePolyunsaturated alcoholThermal or MicrowaveInitial oxy-Cope rearrangement triggers a subsequent ene reaction to form complex polycycles

This table details the variants and key characteristics of the oxy-Cope rearrangement for synthesizing cyclic ketones.

Enolate and Organometallic Chemistry in Ring Construction

The formation of the bicyclo[3.3.0]octane skeleton often relies on powerful carbon-carbon bond-forming reactions that can efficiently construct the fused five-membered rings. Enolate and organometallic chemistry provide a versatile toolkit for these transformations.

Intramolecular Aldol (B89426) Condensations

The intramolecular aldol condensation is a classical and highly effective strategy for the formation of cyclic compounds, including octahydropentalenone systems. oregonstate.edu This reaction involves the enolate of one carbonyl group within a dicarbonyl precursor attacking the other carbonyl group, leading to the formation of a new ring. For the synthesis of bicyclo[3.3.0]octanones, a suitably substituted 1,6-dicarbonyl compound is typically required to form the second five-membered ring. youtube.comescholarship.org

The reaction is catalyzed by either acid or base and proceeds through a β-hydroxy ketone intermediate, which can often be dehydrated under the reaction conditions to yield a more stable α,β-unsaturated ketone (an enone). The formation of five- and six-membered rings is generally favored due to reduced ring strain. youtube.comescholarship.org

In addition to the classic aldol reaction, related cyclizations that proceed through similar enolate or enolate-equivalent intermediates are also powerful tools. For instance, phosphine-catalyzed intramolecular reactions of acyclic precursors have been developed to generate highly functionalized diquinanes with excellent diastereoselectivity. beilstein-journals.org Another advanced approach involves a gold(I)-catalyzed cascade reaction of acyclic propargylic enynes. This sequence, which can include a 1,3-acyloxy migration, a Nazarov cyclization, and a final aldol addition, can generate complex bicyclo[3.3.0]octenone structures with three contiguous stereocenters in a single step. researchgate.net

Precursor Type Catalyst/Reagent Key Transformation Product Reference
1,6-Dicarbonyl CompoundBase (e.g., NaOH) or AcidIntramolecular Aldol CondensationBicyclo[3.3.0]octenone oregonstate.eduyoutube.com
Acyclic Yne-dioneP(n-Bu)₃Phosphine-Catalyzed Cyclization/AldolFunctionalized Diquinane beilstein-journals.org
Acyclic Propargylic Enyne AldehydeAu(I) Complex1,3-Acyloxy Migration/Nazarov/Aldol CascadeFunctionalized Bicyclo[3.3.0]octenone researchgate.net
Grignard and Organolithium Additions Followed by Cyclization

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, are potent nucleophiles widely used for forming new carbon-carbon bonds via addition to carbonyl groups. thieme-connect.deresearchgate.net A synthetic strategy for octahydropentalenones can involve the addition of an organometallic reagent to a cyclopentanone derivative that bears an electrophilic side chain. The initial addition creates a tertiary alcohol, and a subsequent intramolecular reaction, often an SN2 cyclization, forms the second five-membered ring.

The general sequence is as follows:

A cyclopentanone with a side chain containing a leaving group (e.g., a halide or tosylate) is treated with an organometallic reagent.

The organometallic reagent adds to the ketone carbonyl, forming a magnesium or lithium alkoxide.

Upon workup or heating, the alkoxide can act as an internal nucleophile, displacing the leaving group on the side chain to close the second ring and form the bicyclic alcohol. Subsequent oxidation would yield the target octahydropentalen-2-one.

The efficiency of the cyclization step depends on the length and nature of the tether connecting the nucleophilic alkoxide and the electrophilic carbon. Transannular cyclizations, where a larger ring is induced to form a bicyclic system, also represent a related and powerful strategy. For example, SmI₂-mediated ketone-olefin coupling within a substituted cyclooctanone (B32682) can produce the bicyclo[3.3.0]octane core. uvm.edu

Stereoselective Installation of the C-5 Methyl Group

For a molecule like this compound, controlling the stereochemistry of the methyl group at the C-5 position (the bridgehead carbon) is a critical synthetic challenge. The stereochemical outcome of this installation profoundly influences the molecule's three-dimensional structure and potential biological activity.

Diastereoselective Alkylation and Conjugate Additions

One of the most common methods for introducing the C-5 methyl group is through the alkylation of a pre-formed octahydropentalenone enolate. The enolate is typically generated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), and then quenched with an electrophilic methyl source, such as methyl iodide (CH₃I). The diastereoselectivity of this reaction is governed by the steric environment of the enolate, where the electrophile will preferentially approach from the less hindered face of the molecule.

Alternatively, conjugate addition (1,4-addition) of a methyl group to a bicyclo[3.3.0]octenone precursor is a powerful method. This is often achieved using organocuprates, such as lithium dimethylcuprate (Li(CH₃)₂Cu), which are known as "soft" nucleophiles that favor addition to the β-carbon of an α,β-unsaturated system. The resulting enolate is then protonated to give the final product. The stereochemistry of the newly formed stereocenter is controlled by the direction of the cuprate's approach, which is again dictated by the existing stereogeometry of the bicyclic system.

Method Substrate Reagents Key Principle Reference
Diastereoselective AlkylationOctahydropentalen-2-one1. LDA or NaHMDS2. CH₃IThe enolate is formed, and the methyl iodide attacks from the sterically less hindered face.
Conjugate AdditionBicyclo[3.3.0]octen-2-oneLi(CH₃)₂Cu, then H₃O⁺The methyl group adds to the β-carbon of the enone from the less hindered face.
Tandem Addition/AlkylationCyclopentenone Derivative1. Grignard Reagent (e.g., from bromovinylsilane) with Cu catalyst2. Methylating AgentAn initial conjugate addition is followed by in-situ trapping of the resulting enolate with a methyl electrophile. youtube.com

Substrate-Controlled Stereoselectivity in Methyl Group Introduction

Substrate-controlled stereoselectivity is a fundamental concept where the existing chiral centers within a molecule dictate the stereochemical outcome of a subsequent reaction. thieme-connect.de In the synthesis of this compound, the inherent three-dimensional structure of the octahydropentalenone precursor is the controlling element for the stereoselective introduction of the methyl group.

When an enolate is formed from a chiral octahydropentalenone, the fused ring system adopts a specific conformation to minimize steric strain. This conformation creates two distinct faces (convex and concave). The incoming electrophile (e.g., methyl iodide) will almost invariably approach from the more accessible convex face, as the concave face is sterically shielded by the rest of the molecular framework.

Similarly, in a conjugate addition reaction, the organocuprate reagent will add to the enone system from the less hindered face to avoid unfavorable steric interactions with existing substituents on the bicyclic frame. The synthesis of complex natural products containing the bicyclo[3.3.0]octane core frequently relies on such substrate-controlled diastereoselective reactions to establish the correct relative stereochemistry of all chiral centers. thieme-connect.de The predictability of these reactions, based on the analysis of steric models of the substrate, is a cornerstone of modern stereoselective synthesis.

Stereochemical Principles and Control in Octahydropentalenone Chemistry

Fundamental Concepts of Stereoisomerism in Fused Bicyclic Systems

The structure of 5-Methyl-octahydropentalen-2-one, a substituted bicyclo[3.3.0]octane, presents a fascinating case study in stereoisomerism. Bicyclic compounds, where two rings share two or more atoms, can exist as different stereoisomers depending on the spatial arrangement of the atoms at the ring junctions. wikipedia.org

The fusion of the two five-membered rings in octahydropentalenone can be either cis or trans. In cis-fused systems, the hydrogen atoms at the bridgehead carbons are on the same side of the molecule, whereas in trans-fused systems, they are on opposite sides. google.com This fundamental difference in ring fusion gives rise to distinct diastereomers with significantly different shapes and stabilities.

Furthermore, the presence of the methyl group at the C-5 position and the carbonyl group at the C-2 position introduces additional stereocenters. The Le Bel-van't Hoff rule, which states that a molecule with n asymmetric carbon atoms can have a maximum of 2n stereoisomers, can be applied to understand the potential stereochemical complexity. researchgate.net For this compound, the number of possible stereoisomers is determined by the configuration at the bridgehead carbons and the stereocenters bearing the methyl and carbonyl groups.

Diastereoselectivity and Enantioselectivity in Reaction Design

The synthesis of a specific stereoisomer of this compound requires precise control over the formation of new stereocenters. This is achieved through diastereoselective and enantioselective reactions. nih.gov Diastereoselectivity refers to the preferential formation of one diastereomer over another, while enantioselectivity is the preferential formation of one enantiomer over its mirror image. nih.gov

Chiral Auxiliary and Catalyst-Controlled Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net After the desired stereocenter is created, the auxiliary is removed. This strategy has been widely employed in the synthesis of complex molecules. sigmaaldrich.comresearchgate.net

Several types of chiral auxiliaries have proven effective in controlling the stereochemistry of reactions on cyclic systems. Evans' oxazolidinone auxiliaries, for example, are renowned for their ability to direct alkylation and aldol (B89426) reactions with high diastereoselectivity. researchgate.net In the context of synthesizing substituted octahydropentalenones, a chiral auxiliary could be attached to the molecule, for instance, by forming an enolate from the ketone, which would then direct the stereoselective introduction of the methyl group at the C-5 position.

Another powerful strategy involves the use of chiral catalysts . These catalysts create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. nih.govchemistryviews.org Asymmetric catalysis is a highly efficient method for generating enantiomerically enriched products, as a small amount of the chiral catalyst can produce a large quantity of the desired stereoisomer. nih.gov For the synthesis of this compound, a catalytic asymmetric approach could involve, for example, the enantioselective conjugate addition of a methyl group to a corresponding α,β-unsaturated precursor, bicyclo[3.3.0]oct-4-en-2-one.

The table below summarizes some common chiral auxiliaries and catalysts used in asymmetric synthesis, which could be applicable to the synthesis of this compound.

Strategy Example Typical Application Potential Application to this compound
Chiral AuxiliaryEvans' OxazolidinonesAsymmetric alkylation, aldol reactionsStereoselective introduction of the methyl group at C-5.
Chiral AuxiliarySAMP/RAMP HydrazonesAsymmetric α-alkylation of ketonesEnantioselective synthesis of the bicyclo[3.3.0]octanone core.
Chiral CatalystChiral Phosphine Ligands (e.g., BINAP) with a metal (e.g., Rhodium)Asymmetric hydrogenation, conjugate additionEnantioselective reduction of a double bond or conjugate addition of the methyl group.
Chiral CatalystProline and its derivatives (Organocatalysis)Asymmetric aldol and Michael reactionsDiastereoselective and enantioselective formation of the bicyclic ring system.

Substrate-Directed Stereocontrol

In substrate-directed stereocontrol, an existing chiral center or a functional group within the substrate molecule directs the stereochemical outcome of a reaction. libretexts.org The directing group can influence the approach of a reagent to a particular face of the molecule, leading to the formation of a specific diastereomer.

Conformational Analysis and Stability of cis/trans Fused Octahydropentalenones

The relative stability of the cis and trans isomers of fused bicyclic systems is a key aspect of their chemistry. In the case of decalin (bicyclo[4.4.0]decane), a well-studied analogue, the trans isomer is more stable than the cis isomer. However, for octahydropentalene (bicyclo[3.3.0]octane), the cis isomer is significantly more stable than the trans isomer. This reversal in stability is due to the increased ring strain in the trans-fused five-membered rings.

The cyclopentane (B165970) rings in octahydropentalenone are not planar and adopt puckered conformations, such as the envelope and twist forms, to relieve ring strain. In the cis-fused isomer, both rings can adopt relatively low-energy envelope or twist conformations. In contrast, the trans-fused isomer forces the five-membered rings into highly strained conformations, leading to a significant increase in energy.

The presence of the methyl group at the C-5 position and the ketone at the C-2 position will further influence the conformational preferences of the molecule. The methyl group will prefer to occupy a pseudo-equatorial position to minimize steric interactions, particularly 1,3-diaxial-like interactions with other hydrogens on the ring system. spcmc.ac.innih.gov The carbonyl group introduces a planar sp2-hybridized carbon, which alters the local conformation of that five-membered ring.

The relative stabilities of different conformers can be estimated using computational methods, such as molecular mechanics (MM) and density functional theory (DFT) calculations. These calculations can provide valuable insights into the preferred conformations and the energy barriers between them.

The following table provides a qualitative comparison of the conformational features of cis- and trans-fused this compound, based on general principles of conformational analysis.

Isomer Ring Fusion Relative Stability Key Conformational Features Influence of Methyl Group
cis-5-Methyl-octahydropentalen-2-oneCisMore StableFlexible, with both rings adopting low-energy envelope or twist conformations.Prefers a pseudo-equatorial orientation to minimize steric strain.
trans-5-Methyl-octahydropentalen-2-oneTransLess StableRigid and highly strained due to the geometric constraints of the trans-fused five-membered rings.The inherent strain of the trans-fused system is the dominant factor.

Stereospecific Transformations of Octahydropentalenone Intermediates

Stereospecific reactions are those in which stereoisomeric starting materials yield products that are also stereoisomers of each other. In the context of this compound chemistry, stereospecific transformations are crucial for converting an intermediate with a defined stereochemistry into a product with a predictable stereochemical outcome.

For example, if a chiral, enantiomerically pure precursor to this compound is subjected to a reaction that proceeds through a stereospecific mechanism, the chirality of the starting material will be transferred to the product. An example of such a transformation is the SN2 reaction, which proceeds with inversion of configuration at the reaction center. If a suitable leaving group on the octahydropentalenone framework is displaced by a nucleophile via an SN2 mechanism, the stereochemistry at that center will be inverted in a predictable manner.

Another important class of stereospecific reactions are pericyclic reactions, such as the Diels-Alder reaction and sigmatropic rearrangements. These reactions often proceed with a high degree of stereospecificity, which can be exploited in the synthesis of complex molecules. For instance, a Diels-Alder reaction could be used to construct the bicyclo[3.3.0]octane skeleton with a defined stereochemistry, which is then elaborated to this compound.

The stereochemical outcome of transformations involving the ketone at the C-2 position is also of great importance. For example, the reduction of the ketone to the corresponding alcohol will generate a new stereocenter. The stereoselectivity of this reduction can often be controlled by the choice of reducing agent and the steric environment around the carbonyl group. Bulky reducing agents will tend to attack from the less hindered face of the molecule, leading to the preferential formation of one diastereomer.

Role As a Key Intermediate in Complex Molecule Total Synthesis

Utility in the Total Synthesis of Natural Products with Pentalenone Skeletons

The pentalenone core is a common motif in a variety of natural products, particularly in the triquinane sesquiterpenes. The strategic placement of the methyl group and the ketone functionality in 5-Methyl-octahydropentalen-2-one makes it an attractive starting point for the synthesis of these intricate molecules.

The family of triquinane sesquiterpenes, characterized by their three fused five-membered rings, has been a long-standing target for synthetic chemists. While numerous synthetic routes to these compounds have been developed, the use of pentalenone-based intermediates is a recurring theme.

Pentalenene (B1246303): The total synthesis of (±)-pentalenene has been achieved through various strategies, including those that proceed via an intramolecular double Michael reaction. rsc.org For instance, the synthesis starting from 4,4-dimethylcyclopent-2-enone leads to a tricyclic dione (B5365651) which is then converted to pentalenene. rsc.org Conceptually, this compound could serve as a valuable precursor in similar annulation strategies to construct the third five-membered ring required for the pentalenene skeleton.

Isocomene (B14461869): The synthesis of isocomene, another prominent member of the triquinane family, has also seen the use of pentalenone intermediates. In one attempted synthesis, a pentalenone derivative was proposed as a key precursor, highlighting the perceived utility of this scaffold. d-nb.info Although this particular route was not successful, it underscores the strategic consideration of pentalenone structures in the retrosynthetic analysis of isocomene. d-nb.info The first total synthesis of isocomene involved a photocatalyzed intramolecular [2+2] cycloaddition followed by a rearrangement, demonstrating a different but powerful approach. wikipedia.org

Asterisca-3(15),6-diene: Formal syntheses of (±)-Asterisca-3(15),6-diene have been accomplished using methodologies such as Rh(I)-catalyzed [(5+2)+1] cycloaddition, which generates a bicyclic cyclooctenone that is a precursor to the target molecule. researchgate.netresearchgate.net The biosynthesis of asterisca-1,6-diene has also been studied, providing insights into the formation of related pentalenene structures. nih.gov While direct synthesis from this compound is not explicitly documented, its pentalenone core represents a logical starting point for the development of new synthetic routes towards this and other related dienes.

Hydrogenated pentalenone intermediates are of significant interest for the synthesis of carbacyclin (B161070) and isocarbacyclin (B1236256) analogues, which are stable prostacyclin mimetics with important therapeutic properties. nih.gov The synthesis of these analogues often relies on the elaboration of a bicyclo[3.3.0]octane system, which is the core structure of this compound. The ketone functionality allows for the introduction of the requisite side chains, and the methyl group can influence the stereochemical outcome of these additions or be a part of the final target structure. A convergent and flexible synthesis of 15-deoxy-16-(m-tolyl)-17,18,19,20-tetranorisocarbacyclin, for example, utilizes a regioselective deprotonation of a ketone to introduce the necessary double bond for further functionalization. nih.gov

Analogue Class Key Synthetic Strategy Relevance of this compound
CarbacyclinsWittig-type olefination of a pentalenone intermediateThe ketone in this compound is a suitable site for such reactions.
IsocarbacyclinsRegioselective functionalization of a pentalenone coreThe methyl group can direct or influence the regioselectivity of enolate formation and subsequent reactions. nih.gov

The utility of the octahydropentalenone scaffold extends beyond triquinanes and carbacyclins to a broader range of fused polycyclic natural products. The development of one-pot reactions involving alkyne annulation has provided efficient pathways to complex polycyclic systems from simpler precursors. frontiersin.orgnih.govresearchgate.net The rigid framework of this compound makes it an excellent candidate for participating in such cascade reactions, where multiple rings can be formed in a single synthetic operation. The biosynthesis of polycyclic natural products from conjugated polyenes also often involves tandem pericyclic reactions that lead to fused ring systems reminiscent of the pentalenone core. nih.gov

Precursor for Structurally Diverse Polycyclic Scaffolds

Beyond the synthesis of specific natural products, this compound is a valuable starting material for the generation of libraries of structurally diverse polycyclic scaffolds. The inherent reactivity of the ketone and the adjacent carbon atoms allows for a multitude of transformations, including ring expansions, rearrangements, and annulations. These transformations can lead to novel and complex molecular architectures that are of interest in medicinal chemistry and materials science. The construction of fused seven-membered polycyclic systems, for instance, has been achieved through ring expansion strategies from smaller ring precursors. chemrxiv.org

Contributions to Divergent Synthetic Pathways

Divergent synthesis is a powerful strategy that allows for the creation of a wide range of structurally distinct compounds from a common intermediate. wikipedia.orgmdpi.com this compound is an ideal candidate for such approaches. By carefully choosing reaction conditions and reagents, the synthetic pathway can be directed towards different molecular scaffolds. For example, the enolate of this compound could be reacted with a variety of electrophiles to introduce different side chains, or the ketone itself could be transformed into a range of functional groups, each leading to a unique family of compounds. This approach is highly efficient for exploring chemical space and for the discovery of new molecules with interesting biological activities. Controllable or divergent synthetic strategies often rely on subtle changes in catalysts, solvents, or other reaction parameters to switch between different reaction pathways. beilstein-journals.org The pentalenone core of this compound provides a robust platform for the application of these modern synthetic methodologies. researchgate.net

Future Prospects and Research Directions in 5 Methyl Octahydropentalen 2 One Research

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of sustainable resources, less hazardous reagents, and more efficient processes. nih.govnih.gov The synthesis of 5-Methyl-octahydropentalen-2-one and its derivatives stands to benefit significantly from the adoption of these principles.

Future research will likely focus on replacing traditional, often hazardous, solvents with greener alternatives such as water, supercritical fluids, or biodegradable solvents. nih.govnih.gov For instance, performing the Friedländer reaction, a classic method for synthesizing quinolines, in water has been shown to produce high yields of substituted 1,8-naphthyridines, demonstrating the potential of aqueous media for complex heterocyclic synthesis. rsc.org

Biocatalysis represents a cornerstone of green chemistry, utilizing enzymes to perform chemical transformations with high selectivity under mild conditions. nih.gov The application of microorganisms and enzymes for the synthesis of chiral cyclopentane (B165970) and bicyclo[3.3.0]octane derivatives has already been demonstrated. jst.go.jp For example, Pseudomonas fluorescens lipase (B570770) is effective for the enantioselective hydrolysis of various acetoxycyclopentanes. jst.go.jp While its application to a bicyclo[3.3.0]octane trans-acetate showed low enantioselectivity, porcine pancreatic lipase successfully produced the optically pure alcohol, a precursor for carbacyclin (B161070). jst.go.jp Furthermore, the reduction of a 3-acetyl-7-oxobicyclo[3.3.0]oct-2-ene with baker's yeast yielded a key intermediate for the synthesis of hirsutic acid. jst.go.jp These examples underscore the potential for developing specific enzymatic routes to enantiopure this compound.

Flow chemistry offers another avenue for greener synthesis by enabling reactions in continuous, automated systems. This technology allows for precise control over reaction parameters, improved safety, and often higher yields and purity compared to batch processes. The synthesis of benzylboronates has been successfully adapted to photochemical continuous flow conditions, showcasing the potential for this technology in complex transformations. rsc.org

Green StrategyApplication to Octahydropentalenone SynthesisPotential Advantages
Alternative Solvents Use of water or other biodegradable solvents in cyclization and functionalization reactions. nih.govrsc.orgReduced toxicity, improved safety, and simplified purification.
Biocatalysis Enzymatic resolution of racemic mixtures or asymmetric synthesis of chiral building blocks. jst.go.jpdtu.dkHigh enantioselectivity, mild reaction conditions, and reduced waste.
Flow Chemistry Continuous production with precise control over reaction parameters. rsc.orgEnhanced safety, improved yield and purity, and potential for automation.
Atom Economy Designing synthetic routes that maximize the incorporation of starting materials into the final product, such as addition and isomerization reactions. nih.govMinimized waste generation and more efficient use of resources.

Exploration of Novel Catalytic Methods for Enantioselective Synthesis

The control of stereochemistry is paramount in the synthesis of biologically active molecules. For this compound, which possesses chiral centers, the development of efficient enantioselective synthetic methods is a key research area.

Organocatalysis , the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. ehu.es Chiral secondary amines, such as diphenylprolinol silyl (B83357) ether, have been used to catalyze asymmetric domino Michael/Michael reactions to construct the bicyclo[3.3.0]octenone core with excellent enantioselectivity. science.gov The enantioselective synthesis of bicyclo[3.2.1]octanones has also been achieved through domino Michael/Henry reactions, highlighting the versatility of organocatalytic cascades. ehu.es

Biocatalytic deracemization offers an elegant approach to obtaining enantiomerically pure compounds from a racemic mixture. This can be achieved through the use of alcohol dehydrogenases (ADHs) that selectively oxidize one enantiomer of a racemic alcohol, which is then reduced back to the racemate, while the other enantiomer is continuously resolved. The reduction of racemic bicyclic ketones using ADHs from sources like Thermoanaerobium brockii (TBADH) has been studied, revealing interesting selectivities. researchgate.netnih.gov While TBADH showed Re-facial selectivity with bulky bicyclic ketones like bicyclo[3.2.0]hept-2-en-6-one and bicyclo[3.3.0]oct-2-en-8-one, the development of enzyme systems with predictable and high enantioselectivity for this compound is a promising research direction. nih.gov The integration of porous resins in enzymatic processes can also enhance efficiency by mitigating substrate and product inhibition. dtu.dk

Catalytic MethodExample Catalyst/EnzymeSubstrate ClassReported Yield/Selectivity
Asymmetric Organocatalysis Diphenylprolinol silyl etherKeto-esters for domino Michael/Michael reaction90% yield, >99% ee science.gov
Asymmetric Organocatalysis Chiral phosphinesTransannular Morita-Baylis-Hillman reactionProof-of-concept demonstrated ehu.es
Biocatalytic Reduction Baker's yeast (Fermipan)(rac)-bicyclo[3.2.0]hept-2-en-6-oneEnantioselective reduction nih.gov
Biocatalytic Deracemization Alcohol Dehydrogenases (ADHs)Racemic alcohols/ketonesPotential for high enantiopurity researchgate.netnih.gov
Enantioselective Desymmetrization (-)-Sparteine or (-)-alpha-isosparteine with organolithiumsAchiral cyclooctene (B146475) oxides56-72% yields, 83-89% ee ox.ac.uknih.gov

Chemo- and Regioselective Functionalization of Octahydropentalenone Systems

Once the this compound scaffold is synthesized, its further elaboration into more complex molecules requires precise control over the chemo- and regioselectivity of subsequent reactions. durgapurgovtcollege.ac.inChemoselectivity refers to the selective reaction of one functional group in the presence of others, while regioselectivity is the preference for reaction at one position over another. youtube.com

The presence of a ketone and multiple C-H bonds in this compound presents both challenges and opportunities for selective functionalization. For example, a key challenge is to selectively functionalize a specific C-H bond without affecting the ketone or other C-H bonds.

Palladium-catalyzed cycloalkenylation has been used to synthesize bicyclo[3.3.0]octanes. researchgate.net Furthermore, a deprotonative cross-coupling process, overriding the typical Heck reaction pathway, has been developed for the chemo- and regioselective C(sp3)–H arylation of unactivated allyarenes. nih.gov This demonstrates that with the right choice of catalyst and base, it is possible to control where a new functional group is introduced. The functionalization of the double bond in 2-oxabicyclo[3.3.0]oct-6-en-3-one can be directed to either the C6 or C7 position to yield regioisomeric ketones, which are precursors to various natural products. kirj.ee The regioselectivity of such reactions can be influenced by the choice of reagents and reaction conditions.

Future research will focus on developing new catalytic systems that can precisely target specific positions on the octahydropentalenone ring system, guided by the electronic and steric influences of the existing methyl and carbonyl groups.

Reaction TypeReagents/CatalystSubstrateOutcome
Hydroboration/Oxidation 9-BBN, then PCC/PDC2-oxabicyclo[3.3.0]oct-6-en-3-oneSynthesis of regioisomeric cyclopentanones kirj.ee
Enantioselective Deprotonation Chiral lithium amide basesSilyl-protected allylhydropentalenoneRegioselective alkylation researchgate.net
Nickel-catalyzed Cycloaddition Ni(0)-XantphosUnsymmetrical alkynes and organic azidesExcellent regio- and chemoselectivity control rsc.org
Deprotonative Cross-Coupling Pd-PCy3 / LiN(SiMe3)2AllylbenzenesCatalyst-controlled high regioselectivity nih.gov

Integration of Artificial Intelligence and Machine Learning for Reaction Optimization and Discovery

The complexity of chemical synthesis is driving a paradigm shift towards the integration of artificial intelligence (AI) and machine learning (ML) to accelerate discovery and optimization. preprints.org These computational tools can analyze vast datasets to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes. rsc.org

For a molecule like this compound, AI and ML can be applied in several key areas. Reaction optimization is a primary application, where algorithms can navigate the complex interplay of variables such as temperature, solvent, catalyst, and concentration to find the optimal conditions for yield and selectivity, often with fewer experiments than traditional methods. preprints.org

Predicting regioselectivity is another critical area where ML models are showing great promise. nih.govnih.gov For the functionalization of the octahydropentalenone core, ML models can be trained on datasets of similar reactions to predict which C-H bond is most likely to react under a given set of conditions. researchgate.netchemrxiv.org For instance, a machine learning model using a Random Forest algorithm with physical organic features achieved 94.2% site accuracy and 89.9% selectivity accuracy in predicting the regioselectivity of radical C-H bond functionalization of heterocycles. nih.gov The RegioSQM20 tool, which predicts the regioselectivity of electrophilic aromatic substitutions based on calculated proton affinities, has also shown high success rates and has been compared to ML-based models. d-nb.info

The development of target-specific datasets can further enhance the predictive power of these models for complex substrates. nih.govresearchgate.netchemrxiv.org By focusing on a smaller, more relevant set of training data, it is possible to achieve high accuracy in predicting regioselectivity on a specific target molecule.

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Reaction Optimization Algorithms predict optimal reaction conditions (temperature, solvent, catalyst) to maximize yield and selectivity. preprints.orgFaster development of efficient and selective synthetic routes, reducing time and resource expenditure.
Regioselectivity Prediction Machine learning models are trained to predict the most likely site of reaction in functionalization reactions. nih.govresearchgate.netd-nb.infoRational design of synthetic strategies for targeted functionalization of the octahydropentalenone core.
Retrosynthetic Analysis AI tools analyze a target molecule and propose potential synthetic pathways from simpler starting materials. preprints.orgDiscovery of novel and more efficient synthetic routes to this compound and its derivatives.
High-Throughput Screening Simulation AI can simulate the outcomes of numerous reactions, enabling virtual high-throughput screening to identify promising reaction conditions or catalysts. researchgate.netAccelerated discovery of new catalysts and reaction conditions for the synthesis and functionalization of the target molecule.

The future of research into this compound will undoubtedly be shaped by these interconnected fields. By embracing green chemistry, developing novel and highly selective catalysts, understanding the nuances of its chemical reactivity, and leveraging the power of artificial intelligence, the scientific community can unlock the full potential of this versatile chemical entity for applications in medicine, materials science, and beyond.

Q & A

Q. What steps ensure reproducibility in scaled-up synthesis of this compound?

  • Methodological Answer: Document reaction parameters (e.g., mixing efficiency, heat transfer) using PAT tools like ReactIR. Validate batch consistency via statistical process control (SPC) charts. Publish detailed protocols with raw data (e.g., NMR spectra, chromatograms) in supplementary materials .

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